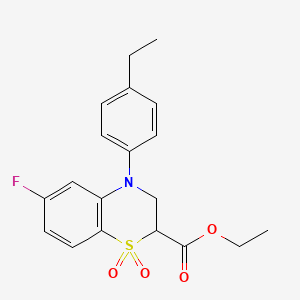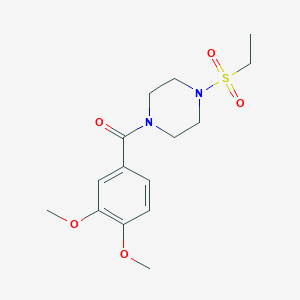![molecular formula C24H29BrN4O3S B15154904 3-bromo-N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B15154904.png)
3-bromo-N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-ethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-ethoxybenzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a bromine atom, a piperazine ring, and a thioamide group, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-ethoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the piperazine derivative: The piperazine ring is functionalized with a butanoyl group through an acylation reaction using butanoyl chloride in the presence of a base such as triethylamine.
Coupling with 4-bromoaniline: The functionalized piperazine is then coupled with 4-bromoaniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate.
Thioamide formation: The intermediate is reacted with thiourea to introduce the thioamide group.
Final coupling: The thioamide intermediate is then coupled with 4-ethoxybenzoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
3-bromo-N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-ethoxybenzamide can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The thioamide group can be oxidized to a sulfoxide or reduced to a thiol.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution reactions: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Oxidation reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
Substitution reactions: Products with the bromine atom replaced by the nucleophile.
Oxidation reactions: Sulfoxide or sulfone derivatives.
Reduction reactions: Thiol derivatives.
Coupling reactions: Biaryl compounds.
科学研究应用
3-bromo-N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-ethoxybenzamide has several scientific research applications:
Medicinal chemistry: Potential use as a lead compound for developing new drugs targeting specific receptors or enzymes.
Pharmacology: Studying its effects on various biological pathways and its potential as a therapeutic agent.
Materials science: Exploring its use in the synthesis of novel materials with unique properties.
Biological research: Investigating its interactions with biological macromolecules such as proteins and nucleic acids.
作用机制
The mechanism of action of 3-bromo-N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the target molecules.
相似化合物的比较
Similar Compounds
- 4-bromo-N,N-bis(4-methoxyphenyl)aniline
- 4-(Bromomethyl)pyridine
- 4-bromo-4’,4’'-dimethoxytriphenylamine
Uniqueness
3-bromo-N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-ethoxybenzamide is unique due to its combination of a bromine atom, a piperazine ring, and a thioamide group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.
属性
分子式 |
C24H29BrN4O3S |
|---|---|
分子量 |
533.5 g/mol |
IUPAC 名称 |
3-bromo-N-[[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl]-4-ethoxybenzamide |
InChI |
InChI=1S/C24H29BrN4O3S/c1-3-5-22(30)29-14-12-28(13-15-29)19-9-7-18(8-10-19)26-24(33)27-23(31)17-6-11-21(32-4-2)20(25)16-17/h6-11,16H,3-5,12-15H2,1-2H3,(H2,26,27,31,33) |
InChI 键 |
IWXSBCQYJSJALB-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=C(C=C3)OCC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Phenyl-5-[5-(pyrrolidin-1-ylsulfonyl)furan-2-yl]-1,2,4-oxadiazole](/img/structure/B15154837.png)
![N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B15154843.png)


![2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl [(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate](/img/structure/B15154864.png)
![2-[4-(4-chlorophenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B15154872.png)

![N-(3,5-dimethylphenyl)-3-ethyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B15154897.png)
![methyl 5-ethyl-2-({[3-(1H-imidazol-1-yl)propyl]carbamothioyl}amino)thiophene-3-carboxylate](/img/structure/B15154908.png)

![2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl N-(phenylcarbonyl)phenylalaninate](/img/structure/B15154920.png)
![N-(3,4-dimethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B15154924.png)
![methyl 3-({N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycyl}amino)-4-methylbenzoate](/img/structure/B15154932.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-methoxybenzamide](/img/structure/B15154938.png)
